molecular formula C41H37N9O9S B153008 N(alpha)-Pteroyl-N(epsilon)-(4'-fluoresceinthiocarbamoyl)lysine CAS No. 133648-13-2

N(alpha)-Pteroyl-N(epsilon)-(4'-fluoresceinthiocarbamoyl)lysine

Cat. No. B153008
M. Wt: 831.9 g/mol
InChI Key: QOQGWHNDQWMTDJ-PMERELPUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N(alpha)-Pteroyl-N(epsilon)-(4'-fluoresceinthiocarbamoyl)lysine, commonly known as PTFL, is a fluorescent derivative of lysine. It is widely used in scientific research applications to study protein-protein interactions, protein-ligand interactions, and enzyme kinetics. PTFL is a highly sensitive and specific probe that is used to detect and quantify protein interactions in vitro and in vivo.

Mechanism Of Action

PTFL works by covalently attaching to lysine residues in proteins through a thiourea linkage. The fluorescein moiety of PTFL serves as a fluorophore that emits green fluorescence upon excitation with blue light. The fluorescence intensity of PTFL is proportional to the amount of protein that is labeled with PTFL. Therefore, PTFL is used to quantify protein interactions in vitro and in vivo.

Biochemical And Physiological Effects

PTFL is a non-toxic and non-invasive probe that is used to study protein interactions in living cells and tissues. It does not affect the biochemical or physiological properties of the proteins that it labels. PTFL has been used to study the interaction of proteins involved in cancer, neurodegenerative diseases, and infectious diseases.

Advantages And Limitations For Lab Experiments

PTFL has several advantages over other fluorescent probes. It is highly sensitive and specific, and it does not interfere with the biochemical or physiological properties of the proteins that it labels. PTFL can be used to study protein interactions in living cells and tissues, and it can be used to quantify protein interactions in vitro and in vivo. However, PTFL has some limitations. It requires a specialized equipment to detect and quantify the fluorescence signal, and it can be expensive to synthesize.

Future Directions

PTFL has several potential future directions in scientific research. It can be used to study the interaction of proteins involved in drug discovery, protein engineering, and synthetic biology. PTFL can be used to study the interaction of proteins with small molecules, peptides, and nucleic acids. PTFL can also be used to study the interaction of proteins with other proteins in complex biological systems. Furthermore, PTFL can be used to study the dynamics of protein interactions in real-time using advanced microscopy techniques.

Synthesis Methods

PTFL is synthesized by reacting N(alpha)-Pteroyl-L-lysine with fluorescein isothiocyanate. The reaction is carried out in anhydrous dimethyl sulfoxide (DMSO) at room temperature for 24 hours. The product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

PTFL is widely used in scientific research applications to study protein-protein interactions, protein-ligand interactions, and enzyme kinetics. It is a highly sensitive and specific probe that is used to detect and quantify protein interactions in vitro and in vivo. PTFL is used to study the binding kinetics of enzymes and their substrates, the binding affinity of receptors and ligands, and the conformational changes of proteins upon ligand binding.

properties

CAS RN

133648-13-2

Product Name

N(alpha)-Pteroyl-N(epsilon)-(4'-fluoresceinthiocarbamoyl)lysine

Molecular Formula

C41H37N9O9S

Molecular Weight

831.9 g/mol

IUPAC Name

(2S)-2-[[4-[(2-amino-4-oxo-7,8-dihydro-3H-pteridin-6-yl)methylamino]benzoyl]amino]-6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]hexanoic acid

InChI

InChI=1S/C41H37N9O9S/c42-39-49-34-33(36(54)50-39)46-23(19-45-34)18-44-21-6-4-20(5-7-21)35(53)48-30(37(55)56)3-1-2-14-43-40(60)47-22-8-11-27-26(15-22)38(57)59-41(27)28-12-9-24(51)16-31(28)58-32-17-25(52)10-13-29(32)41/h4-13,15-17,30,44,51-52H,1-3,14,18-19H2,(H,48,53)(H,55,56)(H2,43,47,60)(H4,42,45,49,50,54)/t30-/m0/s1

InChI Key

QOQGWHNDQWMTDJ-PMERELPUSA-N

Isomeric SMILES

C1C(=NC2=C(N1)NC(=NC2=O)N)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCCCN=C(NC4=CC5=C(C=C4)C6(C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O)OC5=O)S)C(=O)O

SMILES

C1C(=NC2=C(N1)N=C(NC2=O)N)CNC3=CC=C(C=C3)C(=O)NC(CCCCNC(=S)NC4=CC5=C(C=C4)C6(C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O)OC5=O)C(=O)O

Canonical SMILES

C1C(=NC2=C(N1)NC(=NC2=O)N)CNC3=CC=C(C=C3)C(=O)NC(CCCCN=C(NC4=CC5=C(C=C4)C6(C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O)OC5=O)S)C(=O)O

synonyms

N(alpha)-pteroyl-N(epsilon)-(4'-fluoresceinthiocarbamoyl)lysine

Origin of Product

United States

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